![molecular formula C7H14N2 B1614669 3-Isobutylamino-propionitrile CAS No. 14278-96-7](/img/structure/B1614669.png)
3-Isobutylamino-propionitrile
Overview
Description
3-Isobutylamino-propionitrile is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.199 . It is also known by its IUPAC name, 3-(2-methylpropylamino)propanenitrile .
Molecular Structure Analysis
The molecular structure of 3-Isobutylamino-propionitrile can be represented by the canonical SMILES stringCC(C)CNCCC#N
. This indicates that the molecule consists of a propionitrile group (CCC#N) with an isobutylamino group (CC©CN) attached . The exact three-dimensional structure would depend on the specific conformation of the molecule, which can be influenced by factors such as temperature and the presence of other molecules .
Scientific Research Applications
Comprehensive Analysis of 3-Isobutylamino-propionitrile Applications
3-Isobutylamino-propionitrile (IBPN) is a versatile chemical compound with a wide range of applications in scientific research. Below is a detailed analysis of six unique applications of IBPN, each presented in a separate section with a clear and descriptive heading.
Medical Research: Therapeutic Applications: IBPN has shown potential in the development of new therapeutic agents. Its structure allows for interaction with various biological targets, which can be leveraged in the design of drugs with improved efficacy and reduced side effects.
Environmental Research: Pollution Reduction: In the environmental sector, IBPN’s properties are being explored for pollution control. Its ability to react with pollutants makes it a candidate for the development of advanced materials aimed at reducing environmental contaminants .
Industrial Research: Proteomics: Within industrial research, particularly in proteomics, IBPN serves as a building block for synthesizing compounds that can interact with proteins. This interaction is crucial for understanding protein functions and developing industrial enzymes .
Biomedical Engineering: 3D Bioprinting: IBPN’s biocompatible nature is being investigated for use in 3D bioprinting. It could potentially be used to create bioinks that form the basis of printed tissues and organs, contributing to advances in tissue engineering and regenerative medicine .
Nanotechnology: Nanomaterial Synthesis: Nanotechnology research benefits from IBPN due to its potential in synthesizing nanomaterials. These materials have applications in creating devices with enhanced mechanical, electrical, and optical properties .
Analytical Chemistry: Reference Standards: In analytical chemistry, IBPN is used as a reference standard to ensure the accuracy of pharmaceutical testing. Its stable and well-characterized nature makes it ideal for calibrating instruments and validating methodologies .
Mechanism of Action
The mechanism of action of 3-Isobutylamino-propionitrile is not specified in the search results. The mechanism of action would depend on the specific context in which the compound is used. For example, if it is used as a drug, the mechanism of action would involve its interaction with biological targets .
properties
IUPAC Name |
3-(2-methylpropylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-7(2)6-9-5-3-4-8/h7,9H,3,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEAACVLKZAVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339669 | |
Record name | 3-isobutylamino-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14278-96-7 | |
Record name | 3-[(2-Methylpropyl)amino]propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14278-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-isobutylamino-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.